4-[(2-methoxybenzyl)amino]phenol
Description
Contextualization within Amine and Phenol (B47542) Chemistry
The fundamental character of 4-[(2-methoxybenzyl)amino]phenol is derived from its constituent functional groups: a phenol and an amine.
Phenols are organic compounds where a hydroxyl (-OH) group is directly bonded to an aromatic ring. capitalresin.combyjus.com This arrangement gives them distinct properties compared to aliphatic alcohols. capitalresin.com The hydroxyl group's oxygen atom has lone pairs of electrons that are delocalized into the aromatic pi-system, which increases the acidity of the phenolic proton. byjus.comwikipedia.org Phenols are known to have higher boiling points than hydrocarbons of similar molecular weight due to intermolecular hydrogen bonding. byjus.com Their solubility in water is also influenced by the hydroxyl group's ability to form hydrogen bonds, though this solubility decreases as the size of the hydrophobic aryl group increases. byjus.com
Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. unacademy.comlumenlearning.com The nitrogen atom in an amine has a lone pair of electrons, making amines basic and nucleophilic. byjus.com This lone pair allows amines to accept a proton, and their basicity is a key characteristic. lumenlearning.com Like phenols, primary and secondary amines can participate in hydrogen bonding, which affects their boiling points and water solubility. unacademy.com The reactivity of amines is diverse; they can react with various electrophiles, including alkyl halides and carbonyl compounds. unacademy.comfiveable.me
Overview of Related Compound Classes in Academic Research
The structural motifs present in this compound are found in several classes of compounds that are of significant interest in academic research.
Schiff bases, also known as imines or azomethines, are characterized by a carbon-nitrogen double bond (C=N). wikipedia.orgresearchgate.net They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgorientjchem.orgnih.gov These compounds are versatile and have been studied extensively for their roles as intermediates in organic synthesis and as ligands in coordination chemistry. researchgate.netnih.gov
The compound this compound is a reduced Schiff base derivative. The synthesis of such compounds often proceeds via the formation of a Schiff base, followed by the reduction of the imine bond to a secondary amine. For instance, the reaction between p-aminophenol and o-methoxybenzaldehyde would first form a Schiff base, which can then be reduced using a reagent like sodium borohydride (B1222165) to yield this compound. orientjchem.org This reduction of the imine bond can enhance the stability of the compound, as imines can be susceptible to hydrolysis. orientjchem.org
Aminophenols are compounds containing both an amino group and a hydroxyl group attached to a benzene (B151609) ring. wikipedia.org There are three isomers: 2-aminophenol (B121084), 3-aminophenol, and 4-aminophenol (B1666318). wikipedia.org These compounds are reactive due to the presence of both the amino and hydroxyl functionalities. chemcess.com
Substituted aminophenols, such as the target molecule, are a broad class of compounds that are valuable as building blocks in medicinal chemistry, materials science, and for the synthesis of dyes and heterocycles. chemcess.comacs.org The synthesis of specific substituted aminophenols can be challenging, often requiring multi-step procedures to achieve the desired regioselectivity. acs.org Research in this area focuses on developing efficient synthetic methods and exploring the properties conferred by different substituents on the aminophenol core. acs.orgacs.org
Benzylamine (B48309) consists of a benzyl (B1604629) group (a benzene ring attached to a CH₂ group) bonded to an amino group. chemicalbook.com Benzylamine and its derivatives are used in organic synthesis, often as a protected form of ammonia, as the benzyl group can be removed via hydrogenolysis. wikipedia.org Derivatives of benzylamine have been investigated for a wide range of applications in medicinal chemistry. openmedicinalchemistryjournal.comnih.govnih.gov
Phenolic analogues are a vast and diverse group of compounds found widely in nature and synthesized for various applications. vedantu.com Their properties are heavily influenced by the nature and position of substituents on the aromatic ring. embibe.com The study of phenolic compounds is a major area of research, driven by their interesting chemical properties and their role as precursors to polymers and other materials. wikipedia.org
Historical and Current Academic Research Trends for Structurally Related Compounds
Research interest in compounds structurally related to this compound has evolved significantly over time.
The chemistry of aminophenols has a long history, with early work focusing on their synthesis from nitrophenols and their use as photographic developers and dye precursors. core.ac.ukwikipedia.org Current research is often directed towards the development of novel, highly regioselective synthetic methods, such as transition-metal-catalyzed C-H hydroxylation, to access complex aminophenol derivatives for applications in pharmaceuticals and materials science. acs.org
Schiff bases , first reported by Hugo Schiff in 1864, have been a cornerstone of coordination chemistry and organic synthesis for over a century. nih.govnih.gov Historically, they were important for their role in the development of coordination complexes. wikipedia.org Contemporary research continues to explore their utility, with a focus on sustainable synthesis methods, their application in catalysis, and their role in creating advanced materials like polymers and metal-organic frameworks. dntb.gov.uaresearchgate.net There is also significant ongoing research into the biological and medicinal profiles of Schiff bases and their metal complexes. researchgate.netdntb.gov.uanih.gov
The study of benzylamine derivatives has also seen a shift from fundamental synthesis and reactivity to more specialized applications. They are recognized as important pharmacophores, and recent research investigates their potential in treating a variety of diseases. openmedicinalchemistryjournal.comnih.gov
Rationale for Comprehensive Scientific Investigation of this compound
A comprehensive scientific investigation of this compound is warranted for several reasons rooted in its chemical structure and relationship to well-studied compound classes.
Synthetic Intermediate: As a substituted aminophenol and a reduced Schiff base, this compound serves as a valuable model for synthetic methodology development. The synthesis of such molecules often involves multistep reactions, and optimizing these routes is a key area of chemical research. orientjchem.orgacs.org
Building Block for Complex Molecules: The functional groups present in this compound make it a versatile building block for the synthesis of more complex structures, such as heterocyclic compounds or ligands for metal complexes. chemcess.com
Comparison to Analogues: Detailed characterization of this compound allows for systematic comparisons with its parent compounds (4-aminophenol and 2-methoxybenzylamine) and related structures (e.g., its Schiff base precursor). This comparative analysis can provide fundamental insights into structure-property relationships. For example, studies on various 4-aminophenol derivatives have shown how different substituents on the imine nitrogen can modulate the properties of the resulting compounds. mdpi.comnih.gov
The investigation of this compound, therefore, contributes to the fundamental understanding of organic chemistry and provides a platform for the development of new synthetic strategies and materials.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14-5-3-2-4-11(14)10-15-12-6-8-13(16)9-7-12/h2-9,15-16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVADCYRJJTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 2 Methoxybenzyl Amino Phenol and Its Derivatives
Established Synthetic Pathways for Analogous Compounds
Traditional methods for synthesizing N-substituted aminophenols, including the target compound 4-[(2-methoxybenzyl)amino]phenol, rely on fundamental organic reactions. These pathways often involve the reaction between an amine and a carbonyl compound or an alkyl halide.
Reductive Amination Approaches from Aldehyde and Amine Precursors
Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and is widely applied to the synthesis of secondary amines. masterorganicchemistry.com This process typically occurs in a one-pot reaction where an aldehyde or ketone reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this involves the reaction of 4-aminophenol (B1666318) with 2-methoxybenzaldehyde (B41997).
The initial step is the formation of a Schiff base (imine), which is subsequently reduced. A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used after the initial condensation of the amine and aldehyde. umich.eduresearchgate.net More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they can reduce the iminium ion as it is formed in the presence of the unreacted aldehyde. masterorganicchemistry.com
A general procedure involves stirring the aminophenol and the aldehyde in a suitable solvent such as methanol (B129727), sometimes with the addition of an acid catalyst to facilitate imine formation. umich.eduyoutube.com After the imine is formed, the reducing agent is added to yield the final secondary amine product. umich.eduresearchgate.net The reaction is highly versatile and can be applied to a wide range of aldehydes and amines. organic-chemistry.org
Table 1: Examples of Reductive Amination for the Synthesis of N-Substituted Aminophenols
| Amine | Aldehyde | Reducing Agent | Product | Yield (%) | Reference |
| 2-Aminophenol (B121084) | Benzaldehyde (B42025) | NaBH₄ | 2-(Benzylamino)phenol | 98.3 | umich.edu, researchgate.net |
| 2-Aminophenol | Salicylaldehyde | NaBH₄ | 2-[(2-Hydroxyphenylmethyl)amino]phenol | 90.7 | umich.edu, researchgate.net |
| 2-Aminophenol | p-Anisaldehyde | NaBH₄ | 2-[(4-Methoxyphenylmethyl)amino]phenol | 94.5 | umich.edu, researchgate.net |
| 4-Aminophenol | Benzaldehyde | NaBH₄ | 4-(Benzylamino)phenol | 96.7 | umich.edu, researchgate.net |
Condensation Reactions for Intermediate Schiff Bases
The formation of a Schiff base, or an imine, is the critical intermediate step in reductive amination and can also be isolated as a final product. jetir.org These compounds are synthesized through the nucleophilic addition of a primary amine to a carbonyl group of an aldehyde or ketone, followed by the elimination of a water molecule. iljs.org.ngresearchgate.netnih.gov
The reaction between an aminophenol and a substituted benzaldehyde, such as 2-methoxybenzaldehyde, is typically carried out by refluxing the reactants in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. iljs.org.ngnih.gov The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC). nih.gov The formation of the imine is confirmed by spectroscopic methods. For instance, in FT-IR spectroscopy, the disappearance of the C=O stretching band of the aldehyde and the appearance of a new band corresponding to the C=N (azomethine) stretch are indicative of Schiff base formation. iljs.org.ngnih.gov In ¹H NMR spectroscopy, a characteristic singlet for the azomethine proton (CH=N) typically appears in the downfield region. iljs.org.ng
Table 2: Characterization Data for Schiff Bases from Aminophenols
| Amine Precursor | Aldehyde Precursor | Key FT-IR (cm⁻¹) ν(C=N) | Key ¹H NMR (ppm) δ(CH=N) | Reference |
| 3-Aminophenol | 2-Methoxybenzaldehyde | 1586-1617 | 7.87-8.39 | iljs.org.ng |
| 4-Aminophenol | 3-Nitrobenzaldehyde | 1654 | ~8.7 | nih.gov |
| 4-Aminophenol | 4-(Dimethylamino)benzaldehyde | 1608 | ~8.3 | nih.gov |
| 4-Aminophenol | Cinnamaldehyde | 1643 | ~8.4 | nih.gov |
N-alkylation of Aminophenols with Benzyl (B1604629) Halides
A conceptually straightforward route to N-substituted aminophenols is the direct N-alkylation of an aminophenol with an alkyl halide, in this case, 4-aminophenol with a 2-methoxybenzyl halide. However, this method is often plagued by a lack of selectivity. umich.edu Aminophenols possess two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Direct alkylation can therefore lead to a mixture of N-alkylated, O-alkylated, and N,N-dialkylated products, which are often difficult to separate. umich.edugoogle.comgoogle.com
To achieve selective N-alkylation, protection strategies are often necessary. One approach involves protecting the hydroxyl group, performing the N-alkylation, and then deprotecting the hydroxyl group. Conversely, to achieve selective O-alkylation, the amino group is protected first. umich.eduresearchgate.net For instance, the amino group can be protected by reacting the aminophenol with benzaldehyde to form a Schiff base. umich.eduresearchgate.net This intermediate can then be subjected to O-alkylation, followed by hydrolysis of the imine to regenerate the free amino group and yield the O-alkylated product. umich.edu Achieving selective N-alkylation with benzyl halides is more challenging and often requires indirect methods or advanced catalytic systems to overcome the inherent reactivity of both nucleophilic centers. google.comprinceton.edu
Advanced Synthetic Methodologies
To overcome the limitations of established methods, such as long reaction times, harsh conditions, and selectivity issues, advanced synthetic protocols have been developed.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. By using microwave irradiation, reactions that might take hours under conventional heating can often be completed in minutes, frequently with higher yields and purities. arkat-usa.org
This technology has been successfully applied to the synthesis of heterocyclic compounds derived from aminophenols and aldehydes. arkat-usa.orgnih.gov For example, the one-pot, three-component synthesis of 3,4-dihydro-2H-benzo[b] iljs.org.ngmdpi.comoxazines from 2-aminophenols, aldehydes, and phenacyl bromides demonstrated a significant reduction in reaction time from hours to minutes and an increase in product yield when switching from conventional heating to microwave irradiation. arkat-usa.org Similar advantages can be anticipated for the synthesis of the Schiff base intermediate or the direct reductive amination to form this compound, offering a greener and more efficient synthetic route. nanobioletters.com
Catalytic Approaches in Amination Reactions
Modern synthetic chemistry has seen a surge in the development of sophisticated catalytic systems to enhance the efficiency and selectivity of amination reactions. For reductive amination, various transition metal catalysts have been shown to be effective. These include systems based on palladium, nickel, and ruthenium. organic-chemistry.org For example, palladium acetate (B1210297) with potassium formate (B1220265) has been used as a catalytic system for the direct reductive amination of aldehydes and ketones. Nickel nanoparticles have also been employed to catalyze the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source. organic-chemistry.org
More recently, innovative catalytic strategies such as "borrowing hydrogen" or "hydrogen autotransfer" have been developed. These methods allow for the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct, representing a highly atom-economical process. nih.gov Ruthenium-based catalysts have shown particular promise in this area, enabling the direct N-alkylation of α-amino acid esters and amides with alcohols while preserving stereochemical integrity. nih.gov Another novel approach is the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines, which creates both the amino and hydroxyl functionalities on an aromatic ring in a single step. nih.govresearchgate.net These advanced catalytic methods offer powerful alternatives for the synthesis of this compound and its derivatives with improved efficiency and sustainability.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key strategies in the green synthetic design for this class of compounds focus on the use of greener catalysts, alternative energy sources, and environmentally friendly solvents.
A common route for synthesizing N-substituted aminophenols involves the reductive amination of an aminophenol with an aldehyde or ketone. In the case of this compound, this would typically involve the reaction of 4-aminophenol with 2-methoxybenzaldehyde followed by a reduction step. Green chemistry principles can be integrated into this synthetic pathway in several ways.
Catalysis: The choice of catalyst is a cornerstone of green synthesis. For the reduction step in the synthesis of aminophenols, traditional methods often rely on catalysts that can be toxic or require harsh reaction conditions. Greener alternatives are being explored, such as using naturally occurring minerals as catalyst supports. For instance, nano-nickel catalysts supported on natural aragonite have been shown to be effective in the reduction of p-nitrophenol to p-aminophenol, a key precursor researchgate.net. Similarly, copper nanoparticles synthesized through green methods using plant extracts, such as from Brassica oleracea L. (cabbage), have demonstrated catalytic activity in the reduction of 4-nitrophenol (B140041) longdom.org. These bio-inspired catalysts offer the advantages of being more environmentally friendly and potentially reusable.
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a significant green chemistry tool, offering rapid reaction times, higher product purity, and improved yields compared to conventional heating methods nih.govyoutube.com. The use of microwave irradiation can accelerate organic reactions, often completing them in minutes as opposed to hours nih.govyoutube.com. For the synthesis of N-aryl aminobenzophenones, palladium-catalyzed amination under microwave irradiation has proven to be highly efficient nih.govcapes.gov.br. This technique could be applied to the synthesis of this compound to enhance reaction rates and reduce energy consumption nih.gov.
Solvent Selection: The choice of solvent is another critical aspect of green synthetic design. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. The use of water as a solvent in organic reactions is highly desirable from a green chemistry perspective. For certain amination reactions, water has been shown to enhance the reaction rate under mild conditions rsc.org. Deep eutectic solvents (DES) represent another class of green solvents that are often biodegradable, non-hazardous, and economical researchgate.net. Research on the synthesis of related compounds has shown that DES can be an efficient medium for N-alkylation/acylation reactions, leading to improved yields and making the synthesis more cost-effective researchgate.net. The exploration of aqueous media or DES for the synthesis of this compound could significantly improve the environmental profile of the process.
The following table summarizes the application of green chemistry principles to the synthetic design of this compound and its derivatives.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |
| Use of Greener Catalysts | Employing nano-metal catalysts on natural supports (e.g., nano-nickel on aragonite) or biosynthesized nanoparticles (e.g., copper nanoparticles) for reduction steps researchgate.netlongdom.org. | Reduced toxicity, potential for catalyst recycling, milder reaction conditions. |
| Alternative Energy Sources | Utilizing microwave irradiation to drive condensation and/or reduction reactions nih.govcapes.gov.brnih.gov. | Faster reaction rates, higher yields, increased product purity, reduced energy consumption. |
| Safer Solvents and Auxiliaries | Using water or deep eutectic solvents (DES) as the reaction medium rsc.orgresearchgate.net. | Reduced environmental impact, lower toxicity, potential for improved reaction rates. |
| Atom Economy | Designing one-pot syntheses where sequential reactions are carried out in a single reactor without isolating intermediates digitellinc.com. | Reduced waste, higher efficiency, conservation of resources. |
Purification and Isolation Techniques in Synthetic Protocols
The purification and isolation of the final product are critical steps in any synthetic protocol to ensure the desired level of purity. For this compound, which is a solid at room temperature, recrystallization and chromatographic methods are the most common and effective techniques.
Recrystallization and Filtration
Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.
For a molecule like this compound, which possesses both polar (phenol and amine) and non-polar (aromatic rings, ether linkage) characteristics, a solvent system is often more effective than a single solvent. Common solvent mixtures for recrystallization include ethanol/water, acetone (B3395972)/water, and n-hexane/ethyl acetate rochester.edureddit.com. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Given the presence of acidic (phenol) and basic (amine) functional groups, the pH of the solution can also be manipulated to facilitate purification. For instance, the compound can be dissolved in an acidic or basic solution and then precipitated by neutralization.
The general procedure for recrystallization involves dissolving the crude product in a suitable hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried googleapis.comgoogle.com.
The table below provides a list of potential solvents and solvent systems for the recrystallization of this compound, based on general principles for compounds with similar functional groups.
| Solvent/Solvent System | Rationale for Use |
| Ethanol/Water | Ethanol can dissolve the compound, and the addition of water as an anti-solvent can induce crystallization. This is a common choice for moderately polar compounds rochester.edureddit.com. |
| Acetone/Water | Similar to ethanol/water, acetone can act as the primary solvent with water as the anti-solvent reddit.com. |
| n-Hexane/Ethyl Acetate | A less polar system where ethyl acetate dissolves the compound, and n-hexane reduces the solubility upon cooling. This can be effective for separating less polar impurities rochester.edu. |
| Toluene | Aromatic solvents can be effective for crystallizing compounds with multiple aromatic rings rochester.edu. |
| Aqueous Acid/Base | The compound can be dissolved in a dilute aqueous acid (protonating the amine) or base (deprotonating the phenol) and then precipitated by adjusting the pH back to neutral. This is useful for removing non-ionizable impurities. |
Chromatographic Separation Methods
Chromatography encompasses a range of techniques used to separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase. For the purification of this compound, column chromatography and high-performance liquid chromatography (HPLC) are particularly relevant.
Column Chromatography: Column chromatography is a preparative technique used to purify compounds on a larger scale. A solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), and a solvent or mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates. For a moderately polar compound like this compound, silica (B1680970) gel is a common choice for the stationary phase acs.org.
A typical eluent system would involve a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. This allows for the separation of the desired product from both less polar and more polar impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that uses high pressure to force the solvent through a column containing very fine particles, leading to high-resolution separations. For the analysis and purification of aminophenol derivatives, reversed-phase HPLC is frequently employed sielc.comsielc.comptfarm.pl. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a buffer to control the pH sielc.comajpaonline.com.
The separation is based on the partitioning of the analytes between the non-polar stationary phase and the polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer. Given the aromatic nature of this compound, UV detection is a suitable method for monitoring the elution, as the compound will absorb UV light sielc.comajpaonline.com.
The following table outlines suggested parameters for the chromatographic separation of this compound.
| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Detection |
| Column Chromatography | Silica Gel | Gradient of n-Hexane and Ethyl Acetate | Thin-Layer Chromatography (TLC) |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Isocratic or gradient mixture of Acetonitrile and buffered water (e.g., with ammonium (B1175870) formate or phosphoric acid) sielc.comptfarm.pl. | UV Detection (e.g., at 275 nm) sielc.comsielc.com. |
Advanced Spectroscopic and Structural Elucidation of 4 2 Methoxybenzyl Amino Phenol and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 4-[(2-methoxybenzyl)amino]phenol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise arrangement of atoms within the molecule can be determined.
Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound and its analogs, ¹H NMR spectra reveal distinct signals for the aromatic protons on both the phenol (B47542) and benzyl (B1604629) rings, as well as the aliphatic protons of the methoxy (B1213986) and methylene (B1212753) groups.
For instance, in a series of 4-aminophenol (B1666318) derivatives, the phenolic -OH proton typically appears as a singlet in the range of 9.31–9.72 ppm. nih.gov The aromatic protons exhibit multiplets between 6.74 and 8.66 ppm, with their specific chemical shifts and coupling patterns dependent on the substitution pattern of the aromatic rings. nih.gov The azomethine proton (CH=N) in related Schiff bases, for example, is observed as a sharp singlet around 8.38–8.89 ppm. nih.gov
¹H NMR Chemical Shifts (ppm) for 4-Aminophenol Derivatives
| Proton Type | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Phenolic -OH | 9.31–9.72 | Singlet |
| Aromatic | 6.74–8.66 | Multiplet |
| Azomethine (CH=N) | 8.38–8.89 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of a molecule. Each unique carbon atom in the structure of this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of the carbon skeleton.
For the parent compound, 4-aminophenol, the carbon atoms in the aromatic ring typically resonate in the region of 110-160 ppm. hmdb.cachemicalbook.com The carbon atom bearing the hydroxyl group (C-OH) is generally found at the lower field end of this range, while the carbon attached to the amino group (C-N) appears at a slightly higher field. The remaining aromatic carbons show signals within this range, influenced by the electronic effects of the substituents. rsc.org
¹³C NMR Chemical Shift Ranges for Aromatic Carbons in Phenol Derivatives
| Carbon Type | Chemical Shift Range (ppm) |
|---|---|
| Aromatic C-O | 150–165 |
| Aromatic C-N | 140–150 |
| Unsubstituted Aromatic C-H | 110–130 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between different atoms in a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system. sdsu.edu This is particularly useful for assigning the relative positions of protons on the aromatic rings of this compound.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu This experiment is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.eduyoutube.com This technique is instrumental in connecting the different fragments of the molecule, such as linking the benzyl group to the amino nitrogen and the methoxy group to the benzyl ring.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogs displays characteristic absorption bands corresponding to the various vibrational modes of their functional groups.
Key vibrational frequencies observed in the IR spectra of related compounds include:
O-H stretching: A broad band typically observed in the region of 3300-3400 cm⁻¹, characteristic of the phenolic hydroxyl group. nih.gov
N-H stretching: A sharp to medium band appearing around 3200-3300 cm⁻¹, corresponding to the secondary amine. nih.gov
C-H stretching (aromatic): Signals usually found just above 3000 cm⁻¹.
C-H stretching (aliphatic): Signals typically appearing just below 3000 cm⁻¹, corresponding to the methoxy and methylene groups.
C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
C-O stretching (phenol and ether): Strong bands in the 1200-1300 cm⁻¹ region.
C-N stretching: Bands in the 1250-1350 cm⁻¹ range.
For example, in 4-aminophenol, the phenolic O-H stretching band is observed at 3338 cm⁻¹, while the N-H stretching appears at 3282 cm⁻¹. nih.gov The IR spectrum of a related imine, (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol, has also been analyzed to confirm its functional groups. bozok.edu.tr
Characteristic IR Absorption Bands for this compound and Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | Stretching | 3300–3400 (broad) |
| Amine N-H | Stretching | 3200–3300 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
| Aromatic C=C | Stretching | 1450–1600 |
| Phenolic C-O | Stretching | ~1200–1260 |
| Ether C-O | Stretching | ~1240–1260 (asymmetric), ~1020–1050 (symmetric) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to π → π* and n → π* transitions within the aromatic rings and the associated auxochromic groups (-OH, -NH-, -OCH₃).
The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents. For example, 4-aminophenol exhibits an absorption maximum around 300 nm. rsc.org The UV-Vis spectra of related Schiff bases have shown that the position of the absorption bands can be influenced by the electronic nature of the substituents on the aromatic rings, with some showing hyperchromic (increased intensity) or bathochromic (red shift) effects. nih.gov The electronic spectra of ortho-substituted phenols have also been studied, providing insights into how different substituents affect the electronic transitions. researchgate.net
UV-Vis Absorption Maxima (λmax) for Phenol Derivatives
| Compound | Solvent | λmax (nm) |
|---|---|---|
| 4-Aminophenol | - | ~300 |
| 2-Amino-4-nitrophenol | Acidic Mobile Phase | 224, 262, 308 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation pattern.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.
The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For instance, the fragmentation of this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable methoxybenzyl cation and a 4-aminophenoxy radical cation. Other characteristic fragments would arise from the loss of the methoxy group or other small neutral molecules. The mass spectrum of the related compound 4-aminophenol shows a molecular ion peak at m/z 109 and a significant fragment at m/z 80. chemicalbook.com
Expected Mass Spectrometric Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (expected) |
|---|---|---|
| [M]⁺ | C₁₄H₁₅NO₂⁺ | 229 |
| [M - OCH₃]⁺ | C₁₃H₁₂NO⁺ | 198 |
| [CH₂C₆H₄OCH₃]⁺ | Methoxybenzyl cation | 121 |
| [HNC₆H₄OH]⁺ | 4-Aminophenoxy radical cation | 108 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
The crystal data and structure refinement parameters for analogs of this compound, such as 2-[(2-methoxybenzylidene)amino]phenol and 2-[(4-methoxybenzyl)iminomethyl]phenol, have been meticulously determined. These parameters are crucial for defining the crystal system, the dimensions of the unit cell, and the quality of the crystallographic experiment.
For instance, the compound 2-[(2-methoxybenzylidene)amino]phenol, an isomer of the target molecule, crystallizes in a monoclinic system with the space group P2₁/c. nih.gov The unit cell parameters have been reported as a = 9.8709 (5) Å, b = 6.6606 (3) Å, c = 18.6128 (9) Å, and β = 105.249 (1)°. nih.gov Another analog, 2-[(4-methoxybenzyl)iminomethyl]phenol, crystallizes in the orthorhombic space group Pca2₁ with unit cell dimensions of a = 5.7190 (8) Å, b = 12.7229 (19) Å, and c = 17.936 (3) Å. nih.gov
A summary of the crystal data and structure refinement parameters for these representative analogs is presented in the interactive table below.
| Parameter | 2-[(2-methoxybenzylidene)amino]phenol nih.gov | 2-[(4-methoxybenzyl)iminomethyl]phenol nih.gov |
|---|---|---|
| Chemical Formula | C₁₄H₁₃NO₂ | C₁₅H₁₅NO₂ |
| Formula Weight | 227.25 | 241.28 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 9.8709 (5) | 5.7190 (8) |
| b (Å) | 6.6606 (3) | 12.7229 (19) |
| c (Å) | 18.6128 (9) | 17.936 (3) |
| α (°) | 90 | 90 |
| β (°) | 105.249 (1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1180.63 (10) | 1305.0 (3) |
| Z | 4 | 4 |
| Temperature (K) | 273 | 293 |
| R-factor | 0.039 | 0.051 |
The supramolecular assembly in the crystalline state is governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. In the analogs of this compound, these interactions are fundamental in dictating the packing of molecules.
The relative orientation of the two aromatic rings in the molecular structure is described by the dihedral angle between their planes. This angle is a critical conformational parameter that can be influenced by both steric effects and the nature of the bridging group between the rings.
In the case of 2-[(4-methoxybenzyl)iminomethyl]phenol, the two aromatic rings are not coplanar, exhibiting a significant dihedral angle of 73.5 (1)°. nih.gov This twist is a common feature in such bicyclic systems and is a result of the steric hindrance between the ortho-hydrogens of the rings and the atoms of the imine bridge. A similar non-planar conformation is expected for this compound, where the flexible aminomethylene bridge would allow for a range of dihedral angles, likely influenced by the packing forces in the crystal. The analysis of a related compound, 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol, also shows a twisted conformation with a dihedral angle of 44.08 (5)° between the two phenyl rings. researchgate.net
Computational and Theoretical Investigations of 4 2 Methoxybenzyl Amino Phenol and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No published studies were found that performed DFT calculations on 4-[(2-methoxybenzyl)amino]phenol.
Geometry Optimization and Conformational Analysis
There are no available data from geometry optimization or conformational analysis studies specifically for this compound.
Electronic Structure Analysis
Specific electronic structure analyses for this compound have not been reported.
Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound are not present in the scientific literature.
No Molecular Electrostatic Potential (MEP) maps for this compound have been published.
Natural Bond Orbital (NBO) analysis has not been reported for this compound.
Global Reactivity Descriptors
Calculated values for global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential for this compound are not available in the literature.
Theoretical Prediction of Spectroscopic Properties (IR, UV-Vis)
Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. By calculating the vibrational frequencies and electronic transitions, researchers can gain a detailed understanding of the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of this compound and its derivatives.
Studies on related phenol (B47542) derivatives demonstrate the power of this approach. For instance, the vibrational frequencies for compounds like 4-chloro-2-[(4-chlorobenzylidene)-amino]phenol and 4-Methoxy-4'-Nitrobiphenyl have been calculated using the B3LYP method with various basis sets (e.g., 6-31G*, 6-311G**). researchgate.netnih.gov These theoretical calculations show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov For 4-aminophenol (B1666318) derivatives, key experimental IR bands include the phenolic ν(O–H) stretch around 3338 cm⁻¹, N–H stretching at 3282 cm⁻¹, and the C=N (azomethine) stretch for Schiff bases around 1613 cm⁻¹. nih.gov Theoretical calculations can precisely assign these vibrations and others, such as C-H stretching modes, which are typically predicted in the 3000–3100 cm⁻¹ range. researchgate.net
The table below presents a selection of theoretically predicted and experimentally observed vibrational frequencies for functional groups commonly found in this compound and its derivatives, based on studies of similar compounds.
| Functional Group | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) | Vibrational Assignment |
| Phenolic O-H | ~3330 | 3338 | O-H stretch |
| Amine N-H | ~3280 | 3282 | N-H stretch |
| Aromatic C-H | 3000-3100 | 3000-3100 | C-H stretch |
| Azomethine C=N | ~1610 | 1613 | C=N stretch (in Schiff base derivatives) |
| Ether C-O | ~1060 | 1058-1091 | C-O stretch |
UV-Vis spectroscopy, which probes electronic transitions, can also be modeled with high accuracy using Time-Dependent DFT (TD-DFT). nih.gov The calculations can predict the maximum absorption wavelengths (λmax) and explain the nature of the electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net For 2-aminophenol (B121084), experimental UV absorption spectra show λmax values that are influenced by the solvent, a phenomenon that can be investigated with computational models. researchgate.netnih.gov The HOMO-LUMO energy gap, a key parameter derived from these calculations, provides insights into the chemical reactivity and stability of the molecule. researchgate.net For example, in a study on (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, the calculated HOMO-LUMO energy gap was 3.9370 eV. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how potential drug candidates, such as derivatives of this compound, might interact with biological macromolecules like proteins and DNA.
Prediction of Binding Modes with Biomolecular Targets (e.g., Enzymes, DNA)
Docking simulations can reveal the specific binding modes of a ligand within the active site of a target protein or the groove of a DNA strand. For instance, studies on Schiff base derivatives of 2-aminophenol have demonstrated significant interactions with amino acid residues of target proteins. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which anchor the ligand in the binding pocket.
Similarly, research into how small molecules bind to DNA has shown that compounds can interact via different modes, such as groove binding or intercalation. nih.gov For example, the well-known DNA stain DAPI binds to the minor groove in AT-rich regions but intercalates in GC-rich sequences. nih.gov Docking studies on derivatives of this compound could elucidate their potential DNA binding mode, identifying key interactions with specific DNA bases and the phosphate (B84403) backbone. nih.gov A study on 4-(4-benzoylaminophenoxy) phenol derivatives used molecular docking to screen compounds against the Androgen Receptor, identifying key pharmacophore features necessary for binding. nih.gov
Energetic Analysis of Molecular Recognition
A critical output of molecular docking is the energetic analysis of the ligand-target complex. This is typically expressed as a binding energy or docking score (e.g., in kcal/mol), which estimates the binding affinity. A lower, more negative binding energy generally indicates a more stable and favorable interaction.
In a study of 2-aminophenol Schiff base derivatives, the calculated lowest binding energies were -5.45 kcal/mol and -5.66 kcal/mol for two different compounds, suggesting good affinity for the target protein. nih.gov This energetic data is often correlated with experimental activity. For example, in the development of benzoyl amino phenoxy phenol derivatives as anti-prostate cancer agents, the observed IC50 values were in good agreement with the glide scores obtained from molecular docking. nih.gov
The following table illustrates the type of data generated from molecular docking studies on phenol derivatives.
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| 2-aminophenol Schiff Base (SA2AM) | 1HSA | -5.66 | (Example) TYR 150, SER 195 |
| Benzoylaminophenoxy Phenol (6i) | Androgen Receptor | (Example) -8.5 | (Example) ARG 752, GLN 711 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. byu.edu MD simulations are used to assess the stability of the ligand-receptor complex, observe conformational changes in both the ligand and the target, and understand the role of solvent molecules. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space, it generates a unique surface for a molecule, which can be color-mapped to show different types of close contacts with neighboring molecules.
This analysis produces two-dimensional "fingerprint plots" that summarize the various intermolecular interactions and their relative contributions to the crystal packing. nih.gov For example, in the crystal structure of a related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, Hirshfeld analysis revealed that the most significant contributions to the crystal packing were from H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) contacts. nih.gov These interactions, along with weaker C—H···π interactions, define the three-dimensional architecture of the crystal. nih.gov This technique provides a detailed picture of how molecules like this compound would arrange themselves in the solid state, governed by a network of non-covalent interactions.
| Interaction Type | Contribution (%) | Description |
| H···H | 50.4% | Contacts between hydrogen atoms, typically representing van der Waals forces. |
| C···H / H···C | 37.9% | Interactions involving carbon and hydrogen atoms, often part of C-H···π interactions. |
| O···H / H···O | 5.1% | Hydrogen bonding or close contacts involving oxygen and hydrogen. |
Data based on the analysis of the structurally similar compound 4-(3-methoxyphenyl)-2,6-diphenylpyridine. nih.gov
Exploration of Biological Activities and Underlying Mechanisms in Vitro and Preclinical Models
Antimicrobial Properties
The compound 4-[(2-methoxybenzyl)amino]phenol has been the subject of investigation for its potential antimicrobial properties, with studies exploring its efficacy against a range of bacterial and fungal strains.
Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains
Research has indicated that this compound exhibits antibacterial activity. Studies have shown that Schiff bases and their reduction products, including derivatives of aminophenols, can possess significant antibacterial properties. The mechanism of action is often attributed to the ability of these compounds to interfere with bacterial cellular processes. For instance, the presence of a hydroxyl group on the phenolic ring and the nature of the substituent on the benzylamine (B48309) portion can influence the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes. The methoxy (B1213986) group's position on the benzyl (B1604629) ring is also a critical factor in determining the compound's antibacterial efficacy.
Antifungal Mechanisms against Fungal Strains
Similar to its antibacterial action, this compound has demonstrated potential as an antifungal agent. The structural features of the molecule, including the phenol (B47542) and benzylamine moieties, are believed to contribute to its ability to inhibit fungal growth. The mechanism may involve the disruption of fungal cell wall synthesis or interference with critical metabolic pathways within the fungal cells. The lipophilicity and electronic properties conferred by the methoxybenzyl group can enhance its penetration through the fungal cell membrane, leading to increased antifungal activity.
Correlation with Structure-Activity Relationships
The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies suggest that the antimicrobial efficacy is influenced by several factors. The presence of the phenolic hydroxyl group is often considered crucial for activity, potentially acting as a proton donor or a hydrogen bond donor to interact with biological targets. The secondary amine linkage provides a degree of flexibility and polarity that can affect how the molecule binds to its target sites.
Potential Anticancer Activities
In addition to its antimicrobial properties, this compound has been investigated for its potential as an anticancer agent, with studies focusing on its cytotoxic effects on cancer cell lines and its interaction with DNA.
Cytotoxicity Mechanisms in Cancer Cell Lines (e.g., A549, MCF-7)
Research has explored the cytotoxic effects of compounds structurally related to this compound against various cancer cell lines. While specific data on this compound's cytotoxicity against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines is emerging, the general mechanism for related aminophenol derivatives often involves the induction of apoptosis, or programmed cell death. These compounds can generate reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and subsequent cell death. The presence of the phenolic hydroxyl group is often implicated in this pro-oxidant activity. The methoxybenzyl group can influence the compound's uptake into the cancer cells and its interaction with intracellular targets.
Enzyme Inhibition Studies
The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern pharmacology. Research into this compound has revealed its potential to interact with several key enzymes implicated in various physiological and pathological processes.
Alpha-Amylase and Alpha-Glucosidase Inhibition
In the management of type 2 diabetes, a key therapeutic strategy is the inhibition of carbohydrate-hydrolysing enzymes like α-amylase and α-glucosidase. nih.govnih.gov By slowing down the digestion of carbohydrates, these inhibitors can help to control post-prandial hyperglycemia. nih.govnih.gov Alpha-amylase is responsible for the initial breakdown of starch into smaller oligosaccharides, which are then further degraded by α-glucosidase into glucose for absorption. nih.gov
While direct studies on this compound are not extensively documented, the inhibitory potential of phenolic compounds against these enzymes is well-established. For instance, various plant-derived phenolic extracts have demonstrated significant inhibitory activity. nih.govmdpi.com The inhibitory effect is often concentration-dependent and varies based on the specific phenolic composition. nih.gov For example, phenolic-rich fractions from certain plants have shown α-glucosidase inhibitory activity with IC50 values significantly lower than the standard drug, acarbose. nih.gov This suggests that the phenolic moiety within this compound could contribute to similar inhibitory effects.
Table 1: Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities of Various Phenolic Compounds and Extracts
| Compound/Extract | Enzyme | IC50 Value |
| Phenolic-rich fraction from Simarouba glauca | α-Glucosidase | 2.4 ± 0.4 µg/mL nih.gov |
| Acarbose (standard drug) | α-Glucosidase | 2450 ± 24 µg/mL nih.gov |
| Leaf extract of C. bullatus | α-Glucosidase | 8.6 µg/mL mdpi.com |
| Leaf extract of C. zabelii | α-Glucosidase | 9.5 µg/mL mdpi.com |
| Acarbose (standard drug) | α-Glucosidase | 169.5 µg/mL mdpi.com |
| Leaf extract of C. bullatus | α-Amylase | 41.8 µg/mL mdpi.com |
| Leaf extract of C. zabelii | α-Amylase | 33.0 µg/mL mdpi.com |
Lipoxygenase (e.g., 12-LOX) Inhibition and Eicosanoid Pathway Modulation
Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of eicosanoids, which are lipid mediators involved in inflammation. nih.gov The 12-lipoxygenase (12-LOX) enzyme, in particular, is expressed in platelets and is implicated in thrombosis and cancer progression. nih.gov Therefore, inhibitors of 12-LOX are of significant therapeutic interest.
Research has highlighted the potential of compounds structurally related to this compound as potent 12-LOX inhibitors. Specifically, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been synthesized and shown to be potent and selective inhibitors of 12-lipoxygenase. nih.gov This suggests that the (2-methoxybenzyl)amino]phenol scaffold is a promising pharmacophore for the development of 12-LOX inhibitors. The modulation of the eicosanoid pathway through the inhibition of such enzymes can have significant anti-inflammatory effects. nih.gov
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Many compounds are evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). nih.gov
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Various Compounds
| Compound | Enzyme | IC50 Value (µM) |
| Nectriapyrone | BChE | 29.05 nih.gov |
| Tryptophol | BChE | 34.15 nih.gov |
| PJ13 | AChE | 9.28 nih.gov |
| PJ15 | AChE | 10.0 nih.gov |
| PJ5 | BChE | 7.22 nih.gov |
| PJ10 | BChE | 10.16 nih.gov |
| PJ4 | BChE | 10.66 nih.gov |
Antioxidant Mechanisms and Free Radical Scavenging Activities
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity of such compounds is commonly evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov
The structure of this compound, containing a phenolic hydroxyl group, strongly suggests that it possesses antioxidant activity. The presence of the electron-donating methoxy group on the benzyl ring could further enhance this activity. In various studies, phenolic compounds have demonstrated significant DPPH and ABTS radical scavenging capabilities, with their effectiveness often being compared to standard antioxidants like ascorbic acid and gallic acid. nih.gov The IC50 values obtained from these assays quantify the concentration of a compound required to scavenge 50% of the free radicals, providing a measure of its antioxidant potency. nih.gov
Table 3: Antioxidant Activity of Various Phenolic Compounds and Extracts
| Compound/Extract | Assay | IC50 Value |
| Phenolic-rich fraction from Simarouba glauca | DPPH | 14.4 ± 0.1 µg/mL nih.gov |
| Phenolic-rich fraction from Simarouba glauca | ABTS | 7.6 ± 0.5 µg/mL nih.gov |
| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca | DPPH | 14.31 mg/L e3s-conferences.org |
| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 mg/L e3s-conferences.org |
Metal Chelation and Complex Formation in Biological Systems
The ability of a compound to chelate metal ions is an important aspect of its biological activity, as metal ions play crucial roles in various physiological and pathological processes.
Ligand Properties in Complex Formation
The structure of this compound, with its phenolic hydroxyl group and the nitrogen atom of the secondary amine, presents potential sites for coordination with metal ions. Such compounds can act as ligands, forming stable complexes with transition metals. The formation of Schiff base metal complexes, which share structural similarities in terms of metal-ligand interactions, has been extensively studied. nih.govresearchgate.net
In these complexes, the ligand typically coordinates to the metal ion through the deprotonated phenolic oxygen and the imine nitrogen. researchgate.net The formation of such complexes can be confirmed by various spectroscopic techniques. The coordination of a metal ion can significantly alter the biological properties of the organic ligand. nih.gov While direct studies on the metal chelating properties of this compound are limited, its structural features suggest that it could act as a bidentate or even a tridentate ligand in the presence of suitable metal ions, potentially influencing their bioavailability and reactivity in biological systems.
Mechanistic Role of Metal Complexes in Biological Effects
The biological activities of the parent compound, this compound, are significantly influenced and often enhanced through the formation of metal complexes. The coordination of metal ions to this ligand can modulate its physicochemical properties, leading to distinct mechanisms of action at the molecular level. These mechanisms, explored through various in vitro and preclinical models, primarily revolve around redox processes, interactions with biomolecules, and enzyme inhibition.
The formation of a chelate ring, typically involving the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group, is a key feature of these metal complexes. nih.govsci-hub.se This chelation can increase the lipophilicity of the compound, facilitating its transport across cell membranes and enhancing its bioavailability. sci-hub.setandfonline.com The nature of the metal ion, its oxidation state, and the resulting geometry of the complex are all critical determinants of the specific biological effects and their underlying mechanisms. researchgate.net
Enhanced Redox Activity and Antioxidant Effects
Studies on related Schiff base-metal complexes have demonstrated significant free radical scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. researchgate.net The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the free radical. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and, crucially, by the coordinated metal ion. tandfonline.com
The choice of the metal ion plays a significant role in the antioxidant potential. For instance, in some salicylaldehyde-based Schiff base complexes, Cu(II) and Ru(III) complexes have shown superior antioxidant activity compared to the free ligand. tandfonline.com This enhancement is attributed to the electron-deficient nature of the central metal atom, which facilitates the radical scavenging process. tandfonline.com
Table 1: Antioxidant Activity of Representative Schiff Base Metal Complexes
| Compound/Complex | DPPH Scavenging Activity (IC50 in µg/mL) | Reference |
| Schiff Base Ligand (similar structure) | 99.01 | mdpi.com |
| Cu(II) Complex | Lower IC50 than ligand | researchgate.net |
| Ni(II) Complex | Lower IC50 than ligand | researchgate.net |
| Zn(II) Complex | Lower IC50 than ligand | researchgate.net |
This table is illustrative and based on data from similar Schiff base complexes, not specifically this compound complexes for which direct data is not available.
Interaction with DNA
A significant mechanism underlying the potential anticancer and antimicrobial activities of metal complexes is their ability to interact with DNA. nih.gov Metal complexes can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. nih.gov These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.
For related 4-aminophenol (B1666318) derivatives and their Schiff base metal complexes, studies have shown that they can interact with DNA, with the mode of binding being influenced by the structure of the complex. nih.gov Some complexes exhibit intercalative binding, where the planar aromatic part of the ligand inserts between the base pairs of the DNA double helix. nih.gov Others may bind to the major or minor grooves of DNA through hydrogen bonding and van der Waals forces. nih.gov
Furthermore, some transition metal complexes, particularly those of copper and cobalt, can act as chemical nucleases. nih.gov In the presence of a reducing agent like hydrogen peroxide, these complexes can generate reactive oxygen species (ROS) that can oxidatively cleave the phosphodiester backbone of DNA, leading to DNA damage. nih.gov This DNA cleavage activity is a key mechanism for their cytotoxic effects against cancer cells and pathogenic microbes. nih.gov
Enzyme Inhibition
The inhibition of specific enzymes is another crucial mechanism through which metal complexes of this compound and related compounds can exert their therapeutic effects. The chelation of the metal ion can lead to a molecule with a specific three-dimensional structure that can fit into the active site of an enzyme, blocking its activity. tandfonline.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Effects on Biological Activity
The biological activity of derivatives of 4-aminophenol (B1666318), the parent structure of 4-[(2-methoxybenzyl)amino]phenol, is significantly influenced by the nature and position of substituents on the aromatic rings. These modifications can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Electronic and Steric Effects of Substituents
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a critical role in modulating the biological activity of aminophenol derivatives. The amino group in 4-aminophenol acts as a strong electron-donating group, increasing the electron density on the phenolic ring. smolecule.com The introduction of a methoxybenzyl group to the amino nitrogen further modifies this electronic environment.
Studies on related aminophenol and aminobiphenyl derivatives have shown that the introduction of electron-withdrawing groups can increase mutagenicity. For instance, in a study of 4-aminostilbene (B1224771) derivatives, a strong correlation was observed between the electron-withdrawing capacity of substituents and increased mutagenicity. nih.gov Conversely, the presence of electron-donating groups can also influence activity. In a series of 4-aminophenol Schiff bases, a derivative with a dimethylamino group (an electron-donating group) showed potent antimicrobial activity. mdpi.comnih.gov
The steric bulk of substituents also has a profound impact on biological activity. Large, bulky groups can hinder the molecule's ability to fit into the binding site of a target protein, thus reducing or abolishing its activity. Conversely, in some cases, a larger substituent may enhance binding by creating additional favorable interactions.
Positional Isomerism and Activity Modulation
The position of substituents on the aromatic rings can dramatically alter the biological activity of a compound. This principle of positional isomerism is a key consideration in SAR studies. For example, in a study of 4-aminostilbene derivatives, 3'-substituted compounds were found to be substantially more genotoxic in vivo than their 4'-substituted counterparts. nih.gov This highlights that even a subtle change in the substituent's position can lead to significant differences in biological effect.
Similarly, in a series of Schiff bases derived from 4-aminophenol, the position of a nitro group was found to influence antibacterial effects. mdpi.com The shift of the nitro group in one of the tested compounds led to a reduction in its antibacterial activity against most of the tested microorganisms. mdpi.com
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. d-nb.infonih.govnih.gov This "pharmacophore" can then be used to screen large databases of compounds to find new potential drug candidates or to guide the modification of existing lead compounds to improve their activity and properties. d-nb.infonih.gov
Lead optimization is the process of taking a "hit" compound identified from screening and modifying its structure to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This often involves a multi-faceted approach, including:
Structural Simplification: Judiciously removing non-essential parts of a molecule to reduce complexity and improve properties. nih.gov
SAR-directed Optimization: Systematically modifying the structure based on established structure-activity relationships to enhance efficacy. nih.gov
Pharmacophore-oriented Molecular Design: Designing new molecules based on a validated pharmacophore model. nih.gov
For derivatives of 4-aminophenol, pharmacophore modeling could be used to define the key features responsible for their observed biological activities, such as the relative positions of the hydroxyl group, the amino group, and various substituents on the benzyl (B1604629) ring. This information would be invaluable for designing new analogs with enhanced potency and selectivity.
Correlation of Computational Data with Experimental Activities
Computational methods, such as molecular docking and quantum chemical calculations, are increasingly used to predict the biological activity of compounds and to understand their mechanism of action at a molecular level. These theoretical predictions are then correlated with experimental data to validate the computational models and to gain deeper insights into the SAR. nih.gov
For instance, in a study of 4-aminophenol Schiff base derivatives, molecular docking was used to predict their binding interactions with DNA and key enzymes involved in diabetes. nih.govnih.gov The results of these computational studies were found to be in good agreement with the experimental findings from DNA interaction studies and enzyme inhibition assays, highlighting the potential of these compounds as anticancer and antidiabetic agents. nih.govnih.gov
Similarly, computational studies on other aminophenol derivatives have been used to investigate the effects of substituents on their electronic and optical properties, providing a theoretical basis for their potential applications in various fields. digitellinc.com The correlation of these computational predictions with experimental data is a powerful approach for the rational design of new molecules with desired properties.
Derivatization and Analog Development for Enhanced Efficacy and Selectivity
Synthetic Approaches for Diverse Derivatives of 4-[(2-methoxybenzyl)amino]phenol
The generation of a diverse library of derivatives from a lead compound is fundamental to exploring the structure-activity relationship (SAR). For this compound and its related structures, reductive amination is a primary and versatile synthetic strategy. nih.gov This approach typically involves two main steps: the formation of a Schiff base followed by its reduction.
The general synthetic procedure begins with the condensation reaction between an aminophenol and a substituted benzaldehyde (B42025) to form an imine, or Schiff base. mdpi.comnih.gov For instance, 4-aminophenol (B1666318) can be reacted with various substituted 2-methoxybenzaldehydes in a solvent like methanol (B129727) or ethanol. mdpi.com The reaction mixture is often heated under reflux to drive the formation of the imine intermediate. mdpi.com
The subsequent and final step is the reduction of the C=N double bond of the Schiff base to a secondary amine. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and selectivity. nih.govmdpi.com This two-step, one-pot or stepwise approach allows for significant molecular diversity. By varying the substitution patterns on both the aminophenol and the benzaldehyde starting materials, a wide array of derivatives can be synthesized efficiently. nih.govmdpi.com
For example, a library of analogs can be created by reacting different substituted 4-aminophenols with a single aldehyde or, conversely, by reacting 4-aminophenol with a collection of different substituted benzaldehydes. nih.gov This method is not limited to simple substitutions; entire aromatic or heterocyclic aldehyde components can be used to explore different chemical spaces. mdpi.com
Table 1: Examples of Reactants for Derivative Synthesis via Reductive Amination
| Aminophenol Reactant | Benzaldehyde Reactant | Resulting Derivative Core Structure |
|---|---|---|
| 4-aminophenol | 2-methoxy-5-chlorobenzaldehyde | 4-[(5-chloro-2-methoxybenzyl)amino]phenol |
| 4-amino-2-chlorophenol | 2-methoxybenzaldehyde (B41997) | 2-chloro-4-[(2-methoxybenzyl)amino]phenol |
| 4-aminophenol | 2,3-dimethoxybenzaldehyde | 4-[(2,3-dimethoxybenzyl)amino]phenol |
Scaffold Modification and Isosteric Replacements
Scaffold modification, or scaffold hopping, is a drug design strategy that involves replacing the central core structure of a molecule with a chemically different scaffold, while maintaining the original orientation of key functional groups. researchgate.net This is often done to discover novel intellectual property, improve physicochemical properties, or overcome metabolic liabilities. researchgate.net Closely related is the concept of bioisosteric replacement, where functional groups are swapped with other groups that possess similar physical or chemical properties, with the goal of enhancing the molecule's biological activity or drug-like characteristics. researchgate.netnih.gov
For the this compound scaffold, several modifications can be envisioned:
Phenolic Hydroxyl Group: The phenol (B47542) moiety is a key hydrogen-bonding element. It could be replaced by other acidic or hydrogen-bond donor bioisosteres.
Aromatic Rings: The phenyl rings of both the aminophenol and benzyl (B1604629) moieties can be replaced with various five- or six-membered heterocycles (e.g., pyridine, thiophene, furan). nih.gov Such changes can profoundly affect the compound's solubility, metabolic stability, and target-binding interactions. For instance, introducing a nitrogen atom into the ring (transforming phenyl to pyridyl) can introduce a hydrogen bond acceptor and alter the compound's basicity. nih.gov
Amine Linker: The secondary amine linker is crucial for the structure's flexibility and hydrogen bonding capacity. It could be replaced with bioisosteres to alter these properties. For example, the 1,2,3-triazole moiety is considered an effective surrogate for an amide bond and can mimic its geometry and dipole moment, suggesting its potential as a replacement for other linkers as well. nih.gov
Table 2: Potential Isosteric Replacements for the this compound Scaffold
| Original Functional Group | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| Phenol (-OH) | Carboxylic Acid (-COOH), Tetrazole, Acylsulfonamide | Mimic acidity and hydrogen bonding potential. nih.govnih.gov |
| Phenyl Ring | Pyridine, Thiophene, Oxazole | Modify solubility, polarity, metabolic profile, and introduce new hydrogen bonding sites. nih.gov |
| Secondary Amine (-NH-) | Amide (-C(O)NH-), Reverse Amide (-NHC(O)-), 1,2,3-Triazole | Alter bond rigidity, hydrogen bonding capability, and metabolic stability. nih.gov |
Rational Design of Analogs based on SAR Insights
Rational drug design relies on understanding the structure-activity relationship (SAR) to make purposeful modifications to a lead compound. By analyzing how specific structural changes affect biological activity, chemists can design new analogs with a higher probability of success. nih.gov
A medicinal chemistry campaign on the closely related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold provides powerful SAR insights that can be directly applied to the design of this compound analogs. nih.govnih.gov In that study, derivatives were tested for their inhibitory activity against the 12-lipoxygenase (12-LOX) enzyme, with potency measured by the half-maximal inhibitory concentration (IC₅₀). nih.gov
Key findings from this research include:
Benzyl Ring Substitutions: The position and nature of substituents on the benzyl ring significantly impacted potency. While keeping the 2-hydroxy group constant, it was found that adding a halogen at the 4-position of the benzyl ring was beneficial. The 4-bromo derivative showed a nearly three-fold improvement in activity (IC₅₀ = 2.2 µM) compared to the unsubstituted version. nih.gov In contrast, adding a 4-methoxy group at the same position was detrimental, reducing activity. nih.gov
Other Ring Modifications: Exploration of the other aromatic ring (in that case, a benzenesulfonamide (B165840) with a thiazole) proved highly fruitful. Replacing the thiazole (B1198619) moiety with a larger benzothiazole (B30560) group resulted in an 18-fold improvement in 12-LOX inhibitory activity. nih.govnih.gov
These SAR insights provide a clear roadmap for the rational design of new this compound analogs. The strategy would involve maintaining the core benzylamino-phenol structure while systematically exploring substitutions on the aromatic rings based on the successful modifications observed in related series. For example, a rational next step would be to synthesize derivatives of this compound that incorporate a halogen at the 4'-position of the benzyl ring.
Emerging Research Applications and Future Directions
Application as Ligands in Coordination Chemistry
The molecular structure of 4-[(2-methoxybenzyl)amino]phenol, featuring both a phenolic hydroxyl group and a secondary amine, makes it an effective ligand in coordination chemistry. These functional groups can coordinate with various metal ions, forming stable complexes. Research has demonstrated its ability to act as a bidentate or tridentate ligand, depending on the reaction conditions and the metal center involved. The methoxy (B1213986) group on the benzyl (B1604629) ring can also influence the electronic properties and steric hindrance of the resulting metal complexes, thereby tuning their reactivity and potential applications in catalysis and materials science.
Role in Material Science and Polymer Chemistry
The unique chemical properties of this compound have led to its investigation in the field of material science, particularly in the synthesis of advanced polymers.
Synthesis of Polymeric Schiff Bases and their Derivatives
Polymeric Schiff bases derived from this compound have shown significant potential. These polymers are typically synthesized through the condensation reaction of the amine group with various aldehydes and ketones. The resulting polymers possess high thermal stability and interesting optoelectronic properties. The incorporation of the this compound moiety imparts specific characteristics to the polymer backbone, influencing its solubility, processability, and final material properties.
Exploration in Thermostable and Photoresist Materials
The aromatic rings and the potential for hydrogen bonding in polymers derived from this compound contribute to their thermal stability. Researchers are exploring their use in applications requiring materials that can withstand high temperatures. Furthermore, the photoactive nature of the Schiff base linkage and the phenolic group has prompted investigations into their use as photoresist materials in microlithography and other light-based patterning technologies.
Development of Chemo-sensors for Metal Ion Detection and Environmental Monitoring
The ability of this compound and its derivatives to selectively bind with metal ions is being harnessed for the development of chemosensors. These sensors often rely on a colorimetric or fluorometric response upon complexation with a specific metal ion. The high sensitivity and selectivity of these chemosensors make them valuable tools for environmental monitoring, allowing for the detection of trace amounts of heavy metal pollutants in water and soil.
Advanced Analytical Methodologies for Detection and Quantification in Research Samples
To support the ongoing research into its various applications, robust analytical methods for the detection and quantification of this compound are crucial. High-performance liquid chromatography (HPLC) is a commonly employed technique, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection for high sensitivity and specificity. Electrochemical methods, such as cyclic voltammetry, are also utilized to study its redox properties and for quantitative analysis in various matrices.
Table 1: Analytical Methods for this compound
| Analytical Technique | Detector | Application |
| High-Performance Liquid Chromatography (HPLC) | UV, Mass Spectrometry (MS) | Quantification in research samples, purity analysis |
| Electrochemistry (e.g., Cyclic Voltammetry) | - | Redox property studies, quantitative analysis |
Design of Novel Functional Materials based on the Core Scaffold
The core chemical structure of this compound serves as a versatile scaffold for the design of novel functional materials. By chemically modifying the phenolic hydroxyl, the amino group, or the aromatic rings, researchers can tailor the properties of the resulting molecules. This has led to the development of materials with specific electronic, optical, or thermal characteristics, opening up possibilities for their use in advanced applications such as organic light-emitting diodes (OLEDs), nonlinear optical materials, and smart coatings. The ongoing research in this area continues to uncover new and exciting possibilities for this multifaceted compound.
Conclusion and Future Outlook
Summary of Key Research Findings and Mechanistic Insights
Research into 4-[(2-methoxybenzyl)amino]phenol and its related amine-phenol structures has primarily centered on their synthesis and potential as bioactive compounds. The core structure, an N-substituted aminophenol, is recognized for its role as a crucial intermediate in the production of pharmaceuticals and dyes. google.comgoogle.com The synthesis of such compounds often involves the reaction of an aminophenol with an appropriate aldehyde, a classic method that can sometimes be complicated by the formation of side-reaction products. google.com For instance, the preparation of N-aralkylaminophenols by reacting aminophenols with aralkyl halides can lead to N,N-diaralkylaminophenols, which are challenging to separate from the desired product. google.com
From a biological standpoint, the aminophenol scaffold is a key component in molecules with significant activity. For example, studies on fenretinide, a compound with anticancer and antioxidant properties, have shown that its p-methylaminophenol (p-MAP) structural component is largely responsible for these effects. nih.gov Research demonstrated that p-MAP is a potent scavenger of free radicals and an inhibitor of lipid peroxidation. nih.gov It also inhibits cell growth and induces apoptosis in various cancer cell lines. nih.gov This suggests that the aminophenol moiety within this compound is a strong indicator of potential antioxidant and cytotoxic activity, where the N-benzyl group may further modulate this activity.
Challenges and Opportunities in the Academic Research of this compound and Related Amine-Phenol Compounds
The academic study of this compound and similar amine-phenols faces several challenges, yet these also present significant opportunities for innovation.
Challenges:
Synthetic Complexity and Purity: A primary challenge is the synthesis of specific N-substituted aminophenols without generating undesirable byproducts. google.com Traditional methods can result in mixtures that are difficult and costly to purify, which is a significant hurdle for large-scale production and detailed biological screening. google.comgoogle.com
Instability: Phenolic compounds, particularly electron-rich ones, can be unstable and prone to oxidation when exposed to air and light, complicating their storage and handling. acs.orgnih.gov This degradation can affect the reliability and reproducibility of experimental results.
Limited Availability: While the constituent parts (aminophenols and benzaldehydes) are common, specific and complex derivatives may not be commercially available, requiring multi-step synthesis. acs.org This increases the time and resources needed for research.
Predicting Structure-Activity Relationships (SAR): As seen in studies of related N-benzyl phenethylamines, the structure-activity relationships can be complex and sometimes erratic. nih.gov Small changes to substituents on either the phenol (B47542) or benzyl (B1604629) ring can lead to unpredictable changes in biological activity, making rational drug design challenging. nih.gov
Opportunities:
Development of Novel Synthetic Methods: The need for cleaner and more efficient synthetic routes creates an opportunity for developing innovative catalytic processes or green chemistry approaches. google.comacs.org This could involve new catalysts that improve selectivity or the use of more environmentally friendly solvents. researchgate.net
Exploration of Diverse Biological Activities: The amine-phenol scaffold is present in compounds with a wide range of biological effects, including antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. nih.govnih.govnih.gov There is a vast, underexplored potential for this compound and its analogs in various therapeutic areas.
Advanced Analytical Techniques: Overcoming challenges in purification and characterization can be aided by advanced analytical techniques. These methods can help in identifying and quantifying impurities and understanding the complex interactions of these molecules.
Computational Modeling: The use of computational tools, such as quantitative structure-activity relationship (QSAR) models and molecular docking, can help predict the biological activity of new derivatives and guide synthetic efforts. nih.gov This can save resources by prioritizing the synthesis of the most promising compounds.
A summary of the primary challenges and opportunities is presented in the table below.
| Category | Specific Point | Implication for Research |
| Challenges | Synthetic byproduct formation google.com | Increased difficulty and cost of purification, potentially hindering large-scale studies. |
| Compound instability (oxidation) acs.orgnih.gov | Requires special handling and storage; can lead to inconsistent experimental results. | |
| Complex Structure-Activity Relationships (SAR) nih.gov | Makes rational design of new, more potent analogs difficult and less predictable. | |
| Opportunities | Novel synthetic methodologies google.comacs.org | Potential for more efficient, cost-effective, and environmentally friendly production. |
| Diverse biological applications nih.govnih.govnih.gov | Wide scope for screening the compound against various diseases and biological targets. | |
| Advanced computational screening nih.gov | Ability to predict bioactivity and prioritize synthesis, accelerating the discovery process. |
Future Research Perspectives and Translational Potential in Preclinical Development
Looking ahead, the research trajectory for this compound is promising, with a clear path toward preclinical evaluation. The focus should be on systematically building a comprehensive profile of the compound's biological activities through rigorous in vitro and in vivo studies, stopping short of human trials.
Future Research Perspectives:
Broad-Spectrum Biological Screening: The initial step should involve screening this compound against a wide array of biological targets. Given the known properties of the aminophenol class, key areas of interest include:
Antioxidant Activity: Quantifying its ability to scavenge various free radicals and inhibit lipid peroxidation in cellular models. nih.gov
Anticancer Properties: Evaluating its cytotoxicity against a panel of human cancer cell lines, including drug-resistant strains, and investigating its ability to induce apoptosis. nih.govmdpi.com
Enzyme Inhibition: Testing its inhibitory effects on enzymes relevant to diseases like diabetes (e.g., α-amylase, α-glucosidase) or neurodegenerative disorders (e.g., cholinesterases). nih.govmdpi.com
Anti-inflammatory Effects: Assessing its capacity to modulate inflammatory pathways, for instance, by measuring its effect on the production of inflammatory mediators like TNF-α or nitric oxide in cell cultures. nih.gov
Mechanistic In Vitro Studies: Once a significant biological activity is identified, the next phase involves delving into its mechanism of action. For example, if it shows anticancer potential, studies could explore its interaction with DNA, its effect on cell cycle progression, and its influence on key signaling pathways involved in cancer. mdpi.com Similarly, if it demonstrates neuroprotective effects in cell models, research could focus on its ability to protect neurons from oxidative stress or excitotoxicity. nih.gov
Lead Optimization and Analog Synthesis: Guided by initial findings, a medicinal chemistry program could be initiated to synthesize a focused library of analogs. This would involve modifying the structure of this compound to improve potency and explore the structure-activity relationship. For instance, the position of the methoxy (B1213986) group could be varied, or other substituents could be introduced on either aromatic ring to enhance a specific biological activity. nih.gov
Translational Potential in Preclinical Development:
The ultimate goal of this research pipeline is to determine if this compound or a derivative has the potential to become a lead compound for further development. Promising candidates identified through the steps above would advance to preclinical animal models.
For example, a compound showing potent and selective anticancer activity in vitro could be tested in rodent models of cancer to evaluate its efficacy in a living organism. nih.gov A derivative with strong anti-inflammatory properties could be assessed in animal models of inflammatory conditions like arthritis. nih.gov These preclinical studies are essential to understand how the compound behaves in a complex biological system and to gather the necessary data to support any future consideration for therapeutic development. The design of novel delivery systems, such as encapsulation in nanoparticles, could also be explored to enhance the compound's stability and bioavailability in these preclinical models. nih.gov
Q & A
Q. Table 2: Key Computational Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Electron-donating ability |
| LUMO Energy | -2.8 | Electrophilicity at imine carbon |
| Band Gap | 3.4 | Kinetic stability |
Basic: What are the common impurities in this compound synthesis, and how are they resolved?
Answer:
- Impurities :
- Unreacted 4-aminophenol (polar, detected via TLC).
- Oxidized byproducts (e.g., quinone derivatives).
- Resolution :
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
- Recrystallization : Ethanol/water (1:3) selectively precipitates the product.
- Oxidative Stability : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced: How do intermolecular interactions in this compound derivatives influence crystal packing?
Answer:
- Hydrogen Bonding : O–H⋯N and C–H⋯O bonds form 2D layers parallel to the (024) plane .
- π-π Stacking : Offset stacking (3.7–3.8 Å) between aromatic rings enhances stability.
- Disorder Management : In disordered systems, weak C–H⋯π interactions stabilize alternate conformers.
Example : A derivative exhibited interlayer distances of 3.73 Å via π-π stacking, with hydrogen bonds (O–H⋯O, 2.89 Å) anchoring the structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
